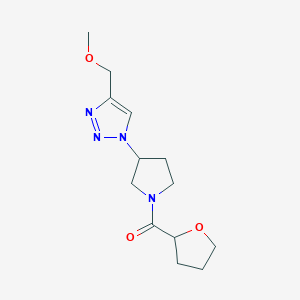

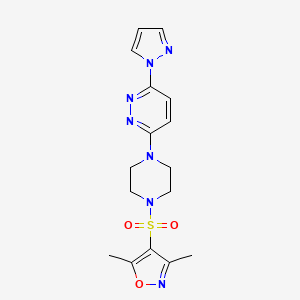

![molecular formula C16H16ClNO4S B2541370 Ethyl 2-{[(4-chlorophenyl)sulfonyl]anilino}acetate CAS No. 93011-02-0](/img/structure/B2541370.png)

Ethyl 2-{[(4-chlorophenyl)sulfonyl]anilino}acetate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Ethyl 2-{[(4-chlorophenyl)sulfonyl]anilino}acetate is a compound that can be associated with a variety of chemical reactions and possesses distinct physical and chemical properties. The compound is related to a family of chemicals that include sulfones and sulfonyl-containing derivatives, which are known for their diverse applications in organic synthesis and pharmaceutical chemistry.

Synthesis Analysis

The synthesis of related sulfone compounds involves the condensation of p-chlorophenylsulfonylacetic acid with various aryl aldehydes, as demonstrated in the preparation of α,β-ethylenic sulfones . This method could potentially be adapted for the synthesis of Ethyl 2-{[(4-chlorophenyl)sulfonyl]anilino}acetate by choosing appropriate starting materials and reaction conditions. Additionally, the use of ionic liquids such as triethylamine-bonded sulfonic acid {[Et3N–SO3H]Cl} has been shown to catalyze the synthesis of related compounds under mild to harsh conditions, which could be a greener and more efficient alternative for the synthesis of Ethyl 2-{[(4-chlorophenyl)sulfonyl]anilino}acetate .

Molecular Structure Analysis

The molecular structure of compounds similar to Ethyl 2-{[(4-chlorophenyl)sulfonyl]anilino}acetate has been studied using various spectroscopic techniques. For instance, the crystal structure of a thioamide derivative was determined by X-ray diffraction, and its spectroscopic properties were analyzed using proton NMR (1H NMR), FT-IR, and FT-Raman . These techniques could be employed to elucidate the molecular structure of Ethyl 2-{[(4-chlorophenyl)sulfonyl]anilino}acetate, providing insights into its conformation and electronic properties.

Chemical Reactions Analysis

The reactivity of sulfone and sulfonyl compounds can be quite diverse. For example, N-Ethyl-5-phenylisoxazolium 3' sulfonate, a related compound, can undergo hydroxide-promoted reactions to form various products, and it can act as a spectrophotometric probe for nucleophilic side chains of proteins . This suggests that Ethyl 2-{[(4-chlorophenyl)sulfonyl]anilino}acetate may also participate in nucleophilic reactions and could potentially be used in analytical applications.

Physical and Chemical Properties Analysis

The physicochemical properties of sulfonyl-containing compounds, such as solubility, chemical stability, and acid-base behavior, have been studied, and complexes with metals like Cu(II), Co(II), and Ni(II) have been prepared . These properties are crucial for understanding the behavior of Ethyl 2-{[(4-chlorophenyl)sulfonyl]anilino}acetate in different environments and for its potential applications in coordination chemistry. Additionally, the synthesis of water-soluble hydrogen donors related to Ethyl 2-{[(4-chlorophenyl)sulfonyl]anilino}acetate has been explored for the photometric determination of hydrogen peroxide, indicating the compound's potential utility in biochemical assays .

Applications De Recherche Scientifique

Biotransformation in Carcinogenic Compounds

The study by Kolar and Schlesiger (1975) explored the biotransformation of 1-(4-chlorophenyl)-3,3-dimethyltriazene into various modified anilines, highlighting the metabolic pathways and intramolecular transformations involving chlorine migration in carcinogenic compounds. This research provides insights into the role of chlorophenyl compounds in carcinogen metabolism (Kolar & Schlesiger, 1975).

Synthesis of Medical Compounds

Hu Jia-peng (2012) detailed an improved synthesis pathway for Clopidogrel Sulfate, using a chlorophenyl-related compound as an intermediate. This work is significant in the pharmaceutical industry for the production of medically important substances (Hu Jia-peng, 2012).

Crystal Structure Analysis

The paper by Yu et al. (2013) focused on the synthesis and crystal structure analysis of a related chlorophenyl compound, demonstrating the importance of these compounds in studying molecular configurations and interactions (Yu, Tang, Zeng, & Yan, 2013).

Antioxidant Activity Studies

Yang et al. (2011) evaluated the antioxidant activities of various extracts, including an ethyl acetate fraction, showcasing the potential of chlorophenyl compounds in contributing to antioxidant properties (Yang, Dong, Du, Shi, Peng, & Li, 2011).

Corrosion Inhibition Research

A study by Zarrouk et al. (2014) examined the efficiency of quinoxalines compounds as corrosion inhibitors, highlighting the role of chlorophenyl compounds in industrial applications (Zarrouk, Hammouti, Dafali, Bouachrine, Zarrok, Boukhris, & Al-Deyab, 2014).

Catalysis in Chemical Synthesis

Research by Indumathi, Perumal, and Menéndez (2010) focused on the catalytic synthesis of thienothiopyrans, utilizing chlorophenyl compounds as crucial intermediates in this process (Indumathi, Perumal, & Menéndez, 2010).

Antimicrobial Compound Development

The work by Bhattacharjee, Saravanan, and Mohan (2011) involved the synthesis of Schiff Bases from a chlorophenyl compound, aiming at developing new antimicrobial agents (Bhattacharjee, Saravanan, & Mohan, 2011).

Propriétés

IUPAC Name |

ethyl 2-(N-(4-chlorophenyl)sulfonylanilino)acetate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16ClNO4S/c1-2-22-16(19)12-18(14-6-4-3-5-7-14)23(20,21)15-10-8-13(17)9-11-15/h3-11H,2,12H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GQHAAGNTLOOSRX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CN(C1=CC=CC=C1)S(=O)(=O)C2=CC=C(C=C2)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16ClNO4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

353.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

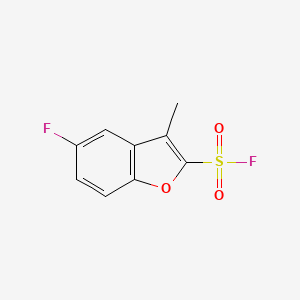

![2-[(Oxolan-2-yl)methoxy]-5-(trifluoromethyl)pyridine](/img/structure/B2541287.png)

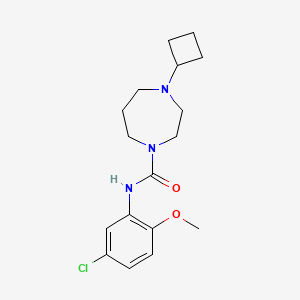

![1-Morpholino-2-((5-phenylthiazolo[2,3-c][1,2,4]triazol-3-yl)thio)ethanone](/img/structure/B2541289.png)

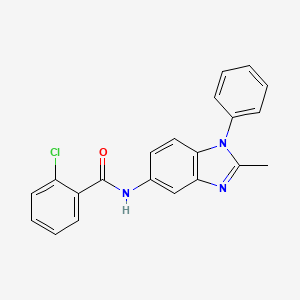

![1-[3-(2,3-Dimethoxyphenyl)-5-(4-methoxyphenyl)-3,4-dihydropyrazol-2-yl]-2-(1-propylindol-3-yl)sulfanylethanone](/img/structure/B2541291.png)

![(E)-(2',3',9',10'-tetrahydrospiro[cyclohexane-1,8'-cyclopenta[c]pyrano[3,2-g]chromen]-4'(1'H)-ylidene)hydrazine](/img/structure/B2541292.png)

![1-{[2-(4-Bromophenoxy)-1,3-thiazol-5-yl]methyl}-4-phenylpiperazine](/img/structure/B2541298.png)

![N-(5-oxo-1-(p-tolyl)pyrrolidin-3-yl)-4,5,6,7-tetrahydro-1H-benzo[d]imidazole-5-carboxamide](/img/structure/B2541306.png)

![N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-5-ethylthiophene-2-sulfonamide](/img/structure/B2541308.png)

![8-methoxy-5-(3-methoxybenzyl)-3-phenyl-5H-pyrazolo[4,3-c]quinoline](/img/structure/B2541310.png)